N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Overview
Description
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a difluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline typically involves the following steps:
N-Cyclopropylation of Aniline: Aniline is reacted with cyclopropylboronic acid in the presence of a copper catalyst (Cu(OAc)2) and a ligand such as 2,2’-bipyridine.
Difluoromethylation: The N-cyclopropylaniline is then subjected to difluoromethylation using ethyl bromodifluoroacetate as a difluorocarbene source.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the processes are environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
N-Alkylation: The nitrogen atom can be further alkylated using alkylating agents in the presence of suitable catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
N-Alkylation: Alkyl halides or alcohols in the presence of catalysts like zeolites or metal-organic frameworks.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while N-alkylation can produce secondary or tertiary amines.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the cyclopropylmethyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)aniline: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
4-(difluoromethoxy)aniline: Lacks the cyclopropylmethyl group, affecting its steric and electronic properties.
N-(cyclopropylmethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.
Uniqueness
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is unique due to the combination of the cyclopropylmethyl and difluoromethoxy groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8,11,14H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVTCBWQPOPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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